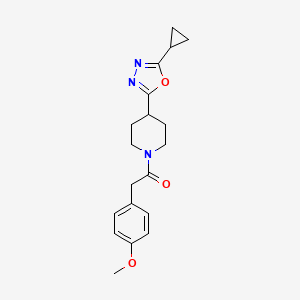
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a compound that combines a piperidine moiety with an oxadiazole and a methoxyphenyl group. This unique structure suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C17H20N6O, with a molecular weight of 324.4 g/mol. Its IUPAC name is 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring is known to inhibit certain enzymes and receptors involved in various signaling pathways. The piperidine component can enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against target cells.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. Oxadiazoles have been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Specific Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar oxadiazole derivatives have demonstrated activity against a range of bacterial strains and fungi:
- Bactericidal Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some studies report antifungal activity against common pathogens like Candida species.
Study 1: Antitumor Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines .
Study 2: Mechanism-Based Approaches
A review highlighted the role of 1,3,4-oxadiazoles in drug discovery, noting their high bioactivity and specificity for binding to biological targets. The review emphasized their potential as cytotoxic agents against cancer cells .
Study 3: Antimicrobial Efficacy
Research on related compounds demonstrated strong antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-6-2-13(3-7-16)12-17(23)22-10-8-15(9-11-22)19-21-20-18(25-19)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDENOMRISNSBFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














